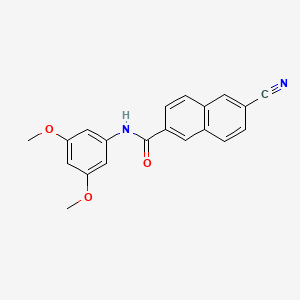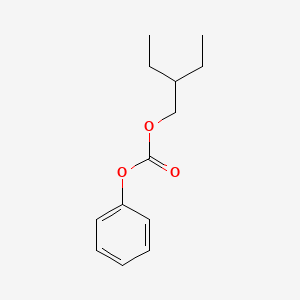
Carbonic acid, 2-ethylbutyl phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 2-ethylbutyl phenyl ester: is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28022 . This compound belongs to the class of esters, which are widely known for their pleasant aromas and are commonly found in natural products and synthetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of esters, including carbonic acid, 2-ethylbutyl phenyl ester, typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst. One common method is the Fischer esterification , where the carboxylic acid and alcohol are heated together with a few drops of concentrated sulfuric acid . Another method involves the use of acid chlorides or acid anhydrides reacting with alcohols .
Industrial Production Methods: On an industrial scale, the production of esters often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also enhance the reaction rate and selectivity, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Carbonic acid, 2-ethylbutyl phenyl ester undergoes various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride .
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Transesterification: Acid or base catalysts.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Transesterification: New ester and alcohol.
Scientific Research Applications
Carbonic acid, 2-ethylbutyl phenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbonic acid, 2-ethylbutyl phenyl ester involves its interaction with nucleophiles, leading to nucleophilic acyl substitution reactions . In hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, resulting in the formation of a carboxylic acid and an alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
- Carbonic acid, ethyl phenyl ester
- Carbonic acid, methyl phenyl ester
- Carbonic acid, butyl phenyl ester
Comparison: Carbonic acid, 2-ethylbutyl phenyl ester is unique due to its specific alkyl group (2-ethylbutyl), which can influence its physical properties, such as boiling point and solubility, compared to other esters with different alkyl groups . This uniqueness can affect its reactivity and applications in various fields.
Properties
CAS No. |
820969-44-6 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-ethylbutyl phenyl carbonate |
InChI |
InChI=1S/C13H18O3/c1-3-11(4-2)10-15-13(14)16-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
IKHDHZYEMCJGIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
![Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate](/img/structure/B12529201.png)
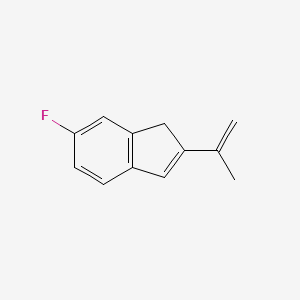
![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
![2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate](/img/structure/B12529216.png)
![1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-](/img/structure/B12529220.png)
methanone](/img/structure/B12529228.png)
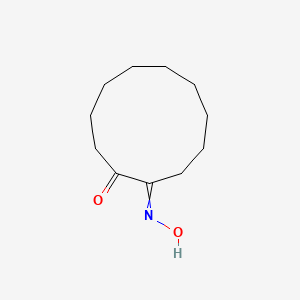
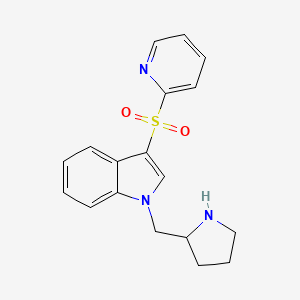
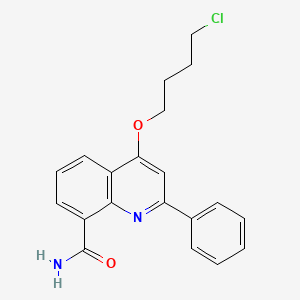
![1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one](/img/structure/B12529261.png)
![3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12529263.png)
![Spiro[benzimidazole-2,3'-pyrazole]](/img/structure/B12529269.png)
